N(6)-(1-carboxyethyl)-L-lysine N(6)-(1-carboxyethyl)-L-lysine N(6)-(1-carboxyethyl)-L-lysine is a L-lysine derivative formed during the reaction between methylglyoxal and protein. CEL is a homologue of N(epsilon)-(carboxymethyl)lysine (CML), an advanced glycation end-product that is formed on reaction of glyoxal or glycolaldehyde with protein and on oxidative cleavage of fructoselysine, the Amadori adduct formed on glycation of protein by glucose. It is a L-lysine derivative and a non-proteinogenic L-alpha-amino acid.
N(6)-(1-Carboxyethyl)Lysine is a lysine derivative found in proteins where the epsilon nitrogen of the amino acid residue is modified by a carboxyethyl group. This advanced glycation end product (AGE) is elevated in certain diseases and may be associated with aging.
Brand Name: Vulcanchem
CAS No.: 5746-03-2
VCID: VC20814771
InChI: InChI=1S/C9H18N2O4/c1-6(8(12)13)11-5-3-2-4-7(10)9(14)15/h6-7,11H,2-5,10H2,1H3,(H,12,13)(H,14,15)/t6?,7-/m0/s1
SMILES: CC(C(=O)O)NCCCCC(C(=O)O)N
Molecular Formula: C9H18N2O4
Molecular Weight: 218.25 g/mol

N(6)-(1-carboxyethyl)-L-lysine

CAS No.: 5746-03-2

Cat. No.: VC20814771

Molecular Formula: C9H18N2O4

Molecular Weight: 218.25 g/mol

* For research use only. Not for human or veterinary use.

N(6)-(1-carboxyethyl)-L-lysine - 5746-03-2

Specification

Description N(6)-(1-carboxyethyl)-L-lysine is a L-lysine derivative formed during the reaction between methylglyoxal and protein. CEL is a homologue of N(epsilon)-(carboxymethyl)lysine (CML), an advanced glycation end-product that is formed on reaction of glyoxal or glycolaldehyde with protein and on oxidative cleavage of fructoselysine, the Amadori adduct formed on glycation of protein by glucose. It is a L-lysine derivative and a non-proteinogenic L-alpha-amino acid.
N(6)-(1-Carboxyethyl)Lysine is a lysine derivative found in proteins where the epsilon nitrogen of the amino acid residue is modified by a carboxyethyl group. This advanced glycation end product (AGE) is elevated in certain diseases and may be associated with aging.
CAS No. 5746-03-2
Molecular Formula C9H18N2O4
Molecular Weight 218.25 g/mol
IUPAC Name (2S)-2-amino-6-(1-carboxyethylamino)hexanoic acid
Standard InChI InChI=1S/C9H18N2O4/c1-6(8(12)13)11-5-3-2-4-7(10)9(14)15/h6-7,11H,2-5,10H2,1H3,(H,12,13)(H,14,15)/t6?,7-/m0/s1
Standard InChI Key XCYPSOHOIAZISD-MLWJPKLSSA-N
Isomeric SMILES CC(C(=O)O)NCCCC[C@@H](C(=O)O)N
SMILES CC(C(=O)O)NCCCCC(C(=O)O)N
Canonical SMILES CC(C(=O)O)NCCCCC(C(=O)O)N

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